molecular formula C19H15NO3S B4728921 (5Z)-3-(4-hydroxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione

(5Z)-3-(4-hydroxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B4728921
M. Wt: 337.4 g/mol
InChI Key: SBULCXPNJGZXRW-YMGXUNRSSA-N
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Description

(5Z)-3-(4-hydroxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolidine ring, a hydroxyphenyl group, and a phenylpropylidene moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-hydroxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of 4-hydroxybenzaldehyde with 2-methyl-3-phenylprop-2-en-1-al in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiazolidine-2,4-dione under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired configuration and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. Purification processes such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-hydroxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The phenyl and thiazolidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the phenyl and thiazolidine rings.

Scientific Research Applications

The compound (5Z)-3-(4-hydroxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione, also known by its PubChem CID 1554569, has several synonyms including 307504-68-3 and (Z)-3-(4-hydroxyphenyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one .

Identifications and Properties:

  • Molecular Formula: C19H15NO2S2
  • Molecular Weight: 353.5 g/mol
  • IUPAC Name: (5Z)-3-(4-hydroxyphenyl)-5-[( E)-2-methyl-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
  • InChI: InChI=1S/C19H15NO2S2/c1-13(11-14-5-3-2-4-6-14)12-17-18(22)20(19(23)24-17)15-7-9-16(21)10-8-15/h2-12,21H,1H3/b13-11+,17-12-
  • InChIKey: KUAYSAMFLPNGLT-YMGXUNRSSA-N
  • SMILES: C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O

Another related compound is N-(3-HYDROXYPHENYL)-3-((5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-ENYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANAMIDE, with the molecular formula C22H20N2O3S2 and molecular weight 424.54 .

Potential Applications:

While the search results do not specify particular applications for this compound, they do provide context on similar compounds and pathways that may suggest potential research areas:

  • Tryptophan-Kynurenine (Trp-KYN) Metabolic Pathway: Research has shown that abnormalities in the Trp-KYN pathway are evident in a number of diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses like depression and schizophrenia .
  • Neuroprotection: KYN metabolites, such as kynurenic acid (KYNA), have demonstrated neuroprotective effects through their modulation of NMDA receptors . KYNA functions as an antioxidant and NMDA receptor antagonist, preventing neurological damage in experimental models of brain disorders .
  • AhR Antagonists: Given that some compounds activate target genes and contribute to oxidative stress and inflammation, AhR antagonists are being explored as a therapeutic strategy .

Mechanism of Action

The mechanism of action of (5Z)-3-(4-hydroxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(4-hydroxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione
  • (5Z)-3-(4-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione
  • (5Z)-3-(4-chlorophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the hydroxyphenyl group and the thiazolidine ring. These features contribute to its distinct chemical reactivity and biological activities, setting it apart from similar compounds with different substituents.

Biological Activity

The compound (5Z)-3-(4-hydroxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C22H20N2O3S2
  • Molecular Weight : 424.54 g/mol
  • CAS Number : Not specified in the search results.

Thiazolidinediones, including this compound, primarily act as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism. The compound's structure allows it to interact with various biological targets, leading to multiple therapeutic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinediones. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
K5628.5 - 14.9
HeLa8.9 - 15.1
MDA-MB-36112.7 - 25.6

These studies indicate that the compound can induce apoptosis through both extrinsic and intrinsic signaling pathways.

Antidiabetic Effects

The thiazolidinedione class is well-known for its antidiabetic properties. The compound has shown potential in enhancing insulin sensitivity and regulating glucose levels. The presence of the hydroxyphenyl group is critical for its activity:

  • Insulin Sensitivity : Enhances insulin action in peripheral tissues.

Study on Anticancer Activity

In a comparative study of synthesized thiazolidin derivatives, the compound exhibited notable selectivity and potency against cancer cell lines compared to standard treatments like cisplatin. The study reported significant apoptosis induction in HeLa cells treated with the compound, confirming its potential as an anticancer agent .

Study on Antimicrobial Activity

Another investigation into thiazolidinedione derivatives found that certain compounds displayed promising antibacterial activity against Gram-positive bacteria. This suggests that this compound may also possess antimicrobial properties worth exploring further .

Properties

IUPAC Name

(5Z)-3-(4-hydroxyphenyl)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S/c1-13(11-14-5-3-2-4-6-14)12-17-18(22)20(19(23)24-17)15-7-9-16(21)10-8-15/h2-12,21H,1H3/b13-11+,17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBULCXPNJGZXRW-YMGXUNRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z)-3-(4-hydroxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 2
(5Z)-3-(4-hydroxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
(5Z)-3-(4-hydroxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 4
(5Z)-3-(4-hydroxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 5
(5Z)-3-(4-hydroxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
(5Z)-3-(4-hydroxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione

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